Presapogenin CP4

Overview

Description

Preparation Methods

Chemical Reactions Analysis

Presapogenin CP4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Presapogenin CP4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Presapogenin CP4 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of the NLRP3 inflammasome and NF-κB signaling pathways, which are involved in inflammatory responses . Additionally, it exerts neuroprotective effects by modulating the Sirt1/PGC-1α/Mn-SOD signaling pathways .

Comparison with Similar Compounds

Presapogenin CP4 is similar to other triterpenoid saponins, such as Chikusetsu saponin V and Prosapogenin CP4 . it is unique in its specific molecular structure and the particular biological activities it exhibits. For example, while Chikusetsu saponin V also has neuroprotective properties, this compound has shown distinct anti-inflammatory effects .

Biological Activity

Presapogenin CP4 is a compound derived from plant sources, notably linked to the sapogenin class of compounds. This article delves into its biological activities, mechanisms of action, and relevant research findings, including data tables and case studies.

Overview of this compound

This compound is a sapogenin that has garnered attention for its potential pharmacological properties. It is primarily extracted from various plant species, contributing to its diverse biological activities. The compound's structure and properties are crucial for understanding its mechanisms of action.

Biological Activities

-

Antioxidant Activity

- This compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential for protecting cells from damage caused by free radicals.

- A study found that the compound effectively scavenged free radicals, demonstrating a dose-dependent relationship with antioxidant capacity.

-

Anti-inflammatory Effects

- The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This is particularly relevant in conditions characterized by chronic inflammation.

- Research indicates that this compound reduces levels of TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Properties

- This compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have reported its ability to induce apoptosis in cancer cells, making it a candidate for cancer therapy.

- Table 1 summarizes findings from recent studies evaluating its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action HeLa 15 Induction of apoptosis via caspase activation MCF-7 20 Cell cycle arrest at G1 phase A549 25 Inhibition of proliferation

Case Studies

Case Study 1: Antioxidant and Anti-inflammatory Effects

- A study conducted on human macrophages demonstrated that treatment with this compound significantly reduced oxidative stress markers and inflammatory cytokines. The results indicated a potential role in managing diseases associated with oxidative stress, such as cardiovascular diseases.

Case Study 2: Anticancer Activity

- In vitro studies using breast cancer cell lines showed that this compound inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of the intrinsic apoptotic pathway, evidenced by increased levels of pro-apoptotic proteins.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), it protects cellular components from oxidative damage.

- Cytokine Modulation : The compound modulates the expression of cytokines involved in inflammation, thereby exerting anti-inflammatory effects.

- Apoptosis Induction : It activates apoptotic pathways in cancer cells, leading to programmed cell death.

Properties

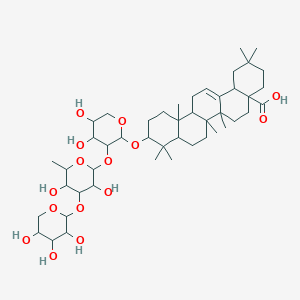

IUPAC Name |

10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O15/c1-22-30(49)35(60-37-33(52)31(50)25(47)20-56-37)34(53)38(58-22)61-36-32(51)26(48)21-57-39(36)59-29-12-13-43(6)27(42(29,4)5)11-14-45(8)28(43)10-9-23-24-19-41(2,3)15-17-46(24,40(54)55)18-16-44(23,45)7/h9,22,24-39,47-53H,10-21H2,1-8H3,(H,54,55) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDYPTQWAAOGCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.